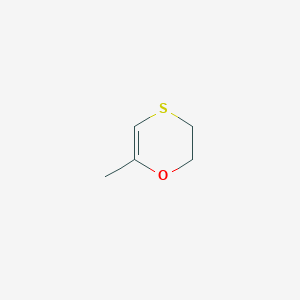
2-Methyl-5,6-dihydro-1,4-oxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,6-dihydro-1,4-oxathiine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This reaction is typically carried out in the presence of a base such as diisopropylamine in tetrahydrofuran at 45°C for 14 hours . Another method involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and water removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of raw materials and optimization of reaction conditions for higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxathiine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, particularly fungicides.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
3643-97-8 |
|---|---|
Fórmula molecular |
C5H8OS |
Peso molecular |
116.18 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3 |
Clave InChI |
YZVJOJNVIJLQAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


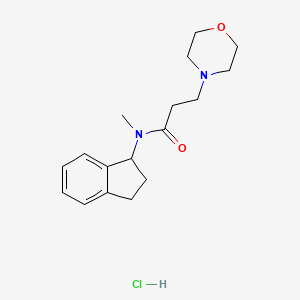
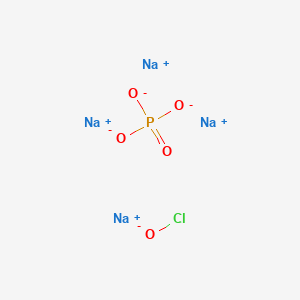

![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
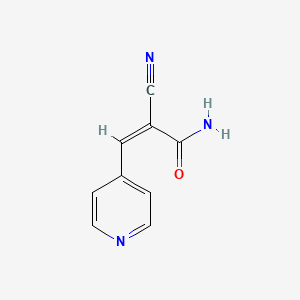
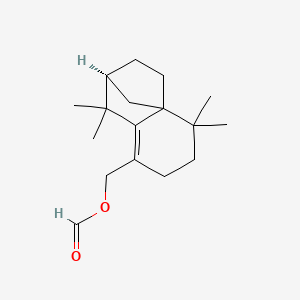
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)


![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
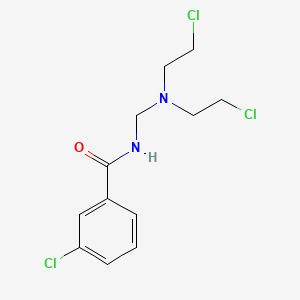
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
